ML243

Cancer Stem Cell Phenotypic Screening Selectivity

ML243 is a small-molecule acyl hydrazone derivative that acts as a selective inhibitor of breast cancer stem cells (CSCs). It was developed through a high-throughput screening campaign and optimized for potency and selectivity, culminating in its declaration as a probe (ML243) with the NIH Molecular Libraries Program.

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
Cat. No. B15544014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML243
Molecular FormulaC14H16N2OS
Molecular Weight260.36 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2OS/c1-2-11-3-5-12(6-4-11)7-8-13(17)16-14-15-9-10-18-14/h3-8H,2,9-10H2,1H3,(H,15,16,17)/b8-7+
InChIKeyMTLJBAFNMHPGBV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML243: Selective Inhibitor of Breast Cancer Stem Cells for Research Procurement


ML243 is a small-molecule acyl hydrazone derivative that acts as a selective inhibitor of breast cancer stem cells (CSCs). It was developed through a high-throughput screening campaign and optimized for potency and selectivity, culminating in its declaration as a probe (ML243) with the NIH Molecular Libraries Program [1]. The compound is characterized by a molecular weight of 260.35 g/mol and a purity of ≥98% as determined by HPLC .

Why ML243 Cannot Be Substituted by Generic Analogs in CSC Research


Generic substitution with related acyl hydrazone or cinnamide probes fails due to ML243's uniquely high selectivity for breast cancer stem-like cells, which is quantitatively superior to its closest analogs. In-class compounds such as ML239 exhibit lower selectivity (23-fold vs. 32-fold for ML243) [1] and differ in their off-target profiles. Moreover, the precise 32-fold selective window has been validated in a well-defined isogenic cell line pair (HMLE_shECad vs. HMLE_shGFP), establishing a benchmark that cannot be assumed for uncharacterized or structurally similar molecules. Using a less selective analog would introduce greater variability and reduce confidence in CSC-specific phenotypic readouts [2].

ML243 Quantitative Differentiation Evidence Guide


Superior Selectivity for Breast CSC-like Cells Compared to ML239

ML243 demonstrates 32-fold greater selective inhibition of the breast cancer stem-like cell line HMLE_shECad relative to the control HMLE_shGFP line [1]. In contrast, the structurally related probe ML239 exhibits a selectivity of only greater than 23-fold in the same assay system [2]. This quantitative difference indicates that ML243 provides a superior selective window for distinguishing CSC-specific effects from general cytotoxicity.

Cancer Stem Cell Phenotypic Screening Selectivity

Optimized Potency in Breast CSC-like Cell Line Relative to ML239

ML243 inhibits the breast CSC-like cell line HMLE_shECad with an EC50 of 2.0 µM [1]. The analog ML239 exhibits a more potent IC50 of 1.16 µM in similar assays . While ML239 is more potent, ML243's 32-fold selectivity surpasses ML239's 23-fold selectivity, resulting in a superior therapeutic window for CSC-specific studies [2]. For applications where selectivity is paramount over absolute potency, ML243 is the preferred chemical probe.

Cancer Stem Cell Potency EC50

Favorable Off-Target Profile: Minimal Interaction with 68 Common Drug Targets

ML243 demonstrates a clean off-target profile: it weakly antagonizes the adenosine A2A receptor (IC50 = 10 µM) and has no significant effect on 68 other targets commonly screened in drug discovery lead profiling panels . This level of target selectivity is critical for minimizing confounding biological activities that could complicate interpretation of phenotypic assay results. In contrast, many other CSC inhibitors or structurally related compounds may exhibit broader polypharmacology, though direct comparative data are limited.

Off-target Selectivity Lead Profiling

Validated Stability in Aqueous Buffer for Short-Term Assays

ML243 demonstrates stability in PBS buffer (pH 7.4, 23°C) containing acetonitrile for at least 48 hours [1]. This ensures that the compound remains active during typical in vitro assay durations, reducing experimental variability due to degradation. Many uncharacterized analogs may degrade more rapidly under similar conditions, leading to inconsistent dose-response relationships.

Stability PBS Assay Development

Differential Activity in CSC-like Cell Line HMLE_shTwist

ML243 exhibits differential activity against the HMLE_shTwist breast CSC-like cell line, though quantitative data are not fully available in the open literature. The compound was tested in a dose inhibition assay alongside HMLE_shGFP and HMLE_shECad, demonstrating a unique pattern of inhibition [1]. This suggests that ML243 may target a broader spectrum of CSC populations beyond those defined solely by E-cadherin knockdown. In comparison, ML239 was reported as toxic to HMLE_shTwist, but its selectivity was not quantified [2].

Cancer Stem Cell HMLE_shTwist Selectivity

Exceeds NIH Probe Selectivity Requirements

ML243 surpasses the stringent NIH Molecular Libraries Program probe criteria for selectivity. The requirement was an EC50 for HMLE_shGFP greater than 10 times the IC50 for HMLE_shECad. ML243 achieved an EC50 for HMLE_shGFP that is more than 30 times the EC50 for HMLE_shECad [1]. This formally establishes ML243 as a validated chemical probe suitable for robust target identification and mechanistic studies.

Probe Qualification Selectivity NIH

ML243 Optimal Research Application Scenarios Based on Quantitative Evidence


Phenotypic Screening for Breast CSC-Specific Pathways

ML243's 32-fold selectivity window [1] makes it an ideal tool for phenotypic screens aiming to identify pathways selectively required for breast cancer stem cell survival. The compound's clean off-target profile minimizes false positives from off-target cytotoxicity , allowing researchers to confidently attribute observed effects to CSC-specific mechanisms.

Comparative Pharmacology Studies of CSC Inhibitors

Given that ML243 demonstrates quantitatively superior selectivity (32-fold) compared to the analog ML239 (23-fold) [1], it is the preferred choice for comparative pharmacology studies seeking to dissect the relationship between selectivity, potency, and cellular phenotype. Its well-characterized stability in PBS for 48 hours [2] ensures consistent dosing across experimental time courses.

Validating CSC Dependencies in Isogenic Cell Line Models

The availability of robust data in the HMLE_shECad vs. HMLE_shGFP isogenic pair [1] makes ML243 a reliable positive control for validating CRISPR or shRNA-based perturbations of CSC-related genes. Its NIH probe qualification further supports its use as a benchmark compound in these validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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